4-Amino-1-methoxy-3,3-dimethylbutan-2-ol
Description
4-Amino-1-methoxy-3,3-dimethylbutan-2-ol is a branched aliphatic compound with a hydroxyl group at position 2, a methoxy group at position 1, an amino group at position 4, and two methyl groups at position 3 (Figure 1). Its molecular formula is C₇H₁₇NO₂ (inferred from structural analogs), distinguishing it from simpler alcohols or amines due to its multifunctional substituents.
Properties
Molecular Formula |
C7H17NO2 |
|---|---|
Molecular Weight |
147.22 g/mol |
IUPAC Name |
4-amino-1-methoxy-3,3-dimethylbutan-2-ol |
InChI |
InChI=1S/C7H17NO2/c1-7(2,5-8)6(9)4-10-3/h6,9H,4-5,8H2,1-3H3 |
InChI Key |
BFTNHPJUPODFRE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CN)C(COC)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-1-methoxy-3,3-dimethylbutan-2-ol typically involves the reaction of 3,3-dimethylbutan-2-one with methanol in the presence of an acid catalyst to form the methoxy derivative. This intermediate is then subjected to reductive amination using ammonia or an amine source to introduce the amino group .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. Advanced techniques like continuous flow reactors may be employed to optimize the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Amino-1-methoxy-3,3-dimethylbutan-2-ol undergoes various chemical reactions, including:
Oxidation: The tertiary alcohol group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The amino group can be reduced to form primary or secondary amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or organolithium compounds.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Amino-1-methoxy-3,3-dimethylbutan-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 4-Amino-1-methoxy-3,3-dimethylbutan-2-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The methoxy group and tertiary alcohol can participate in various chemical reactions, modulating the activity of enzymes and other proteins .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Positioning and Functional Groups
1-Amino-3,3-dimethylbutan-2-ol Hydrochloride (CAS 1438-15-9)
- Molecular Formula: C₆H₁₄ClNO
- Structure: Features an amino group at position 1 and hydroxyl at position 2, but lacks the methoxy group present in the target compound.
- Properties : The hydrochloride salt form enhances solubility in polar solvents. Purity is reported at 95% in commercial samples .
- Key Difference : Absence of methoxy group reduces steric hindrance and alters polarity compared to the target compound.
3-Amino-4-methoxy-3-methylbutan-1-ol (CAS 1376105-62-2)
- Molecular Formula: C₆H₁₅NO₂
- Structure: Amino at position 3, methoxy at position 4, hydroxyl at position 1, and a methyl at position 3.
- Properties: Molar mass 133.19 g/mol; the inverted positions of amino and methoxy groups significantly affect hydrogen-bonding capacity and lipophilicity .
3,3-Dimethylbutan-2-ol (CAS 464-07-3)
- Molecular Formula : C₆H₁₄O
- Structure : A simpler alcohol with hydroxyl at position 2 and methyl groups at position 3.
- Properties: Lacks amino and methoxy groups, resulting in lower boiling point and reduced reactivity in amine-related reactions .
3-Methyl-3-methoxybutanol (CAS 56539-66-3)
- Molecular Formula : C₆H₁₂O₂
- Structure : Methoxy and hydroxyl groups on adjacent carbons (positions 3 and 2) with a methyl at position 3.
- Properties: Boiling point 174°C; the absence of an amino group limits its application in pharmaceutical synthesis but enhances stability in acidic conditions .
Physicochemical Properties
Note: Data gaps (e.g., boiling points) reflect limitations in the provided evidence.
Pharmacological Relevance (Inference from )
The addition of amino and methoxy groups in the target compound could modulate receptor binding affinity or metabolic stability, though this requires experimental validation.
Biological Activity
4-Amino-1-methoxy-3,3-dimethylbutan-2-ol is an organic compound characterized by its unique structural features, including an amino group, a methoxy group, and a tertiary alcohol. This combination of functional groups contributes to its biological activity and potential therapeutic applications. The compound's molecular formula is CHNO\ and it has a molecular weight of approximately 145.22 g/mol.
The biological activity of this compound is largely attributed to its ability to form hydrogen bonds with biomolecules, influencing their structure and function. The amino group can interact with enzymes and receptors, potentially acting as a substrate or inhibitor in various biochemical pathways. The methoxy and hydroxyl groups enhance the compound's reactivity with biological targets, making it a subject of interest in pharmacological studies.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Enzyme Interaction : The compound has been investigated for its role in enzyme modulation. Studies suggest that it can influence enzyme activity, impacting metabolic pathways.
- Therapeutic Potential : Preliminary studies indicate potential therapeutic applications in conditions influenced by metabolic dysregulation.
Enzymatic Activity
In studies evaluating the enzymatic interactions of this compound, it was found to modulate the activity of specific enzymes involved in metabolic processes. For instance, the compound demonstrated inhibition of certain kinases, suggesting potential applications in cancer therapy where kinase signaling is often dysregulated.
Pharmacological Studies
A pharmacological study assessed the effects of this compound on vascular function in animal models. The results indicated that supplementation with this compound improved endothelial function and reduced vascular stiffness in aged mice models. This finding suggests that the compound may have cardiovascular protective effects.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Amino-3,3-dimethylbutan-1-ol | Lacks methoxy group | Limited reactivity |
| 4-Methoxy-3,3-dimethylbutan-1-ol | Similar backbone | Moderate enzyme interaction |
| 1-Methoxy-2,3-dimethylbutan-2-ol | Lacks amino functionality | Minimal biological activity |
The presence of both an amino group and a methoxy group on the tertiary alcohol backbone distinguishes this compound from its analogs, enhancing its reactivity and potential applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
